

# Application Notes & Protocols: PhIP-Induced Cancer Models in Rodents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Amino-1,6-dimethylimidazo[4,5-  
*b*]pyridine

**Cat. No.:** B043360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of PhIP in Carcinogenesis Research

2-Amino-1-methyl-6-phenylimidazo[4,5-*b*]pyridine (PhIP) is the most abundant heterocyclic amine (HCA) formed in meat and fish cooked at high temperatures.<sup>[1]</sup> Its prevalence in the Western diet and potent mutagenic activity have implicated it as an important etiological factor in several common human cancers.<sup>[1][2]</sup> Animal models that faithfully recapitulate the carcinogenic process induced by PhIP are indispensable tools for elucidating mechanisms of cancer development and for the preclinical evaluation of novel chemopreventive and therapeutic agents.<sup>[3][4]</sup>

Rats and mice are the most frequently utilized species in this field.<sup>[3]</sup> Notably, PhIP exhibits distinct organ-specific carcinogenicity in these models that mirrors cancers of high incidence in Western countries.<sup>[2][5]</sup> In rats, PhIP primarily induces tumors in the colon, prostate, and mammary glands.<sup>[1][2]</sup> Mouse models, particularly genetically engineered strains, have been instrumental in studying PhIP-induced colon and lymphoid cancers.<sup>[2][6]</sup> This guide provides an in-depth overview of the mechanisms, key model systems, and detailed protocols for establishing PhIP-induced cancer models in rats and mice.

## Mechanism of PhIP-Induced Carcinogenesis

The carcinogenicity of PhIP is not direct; it requires metabolic activation to exert its mutagenic effects.<sup>[7][8]</sup> This multi-step process is critical to understand, as it dictates the formation of DNA damage that initiates tumorigenesis.

- Metabolic Activation: Upon ingestion, PhIP is absorbed and transported to the liver. Here, Phase I cytochrome P450 enzymes, predominantly CYP1A2 in humans and rats, catalyze the N-hydroxylation of PhIP to form the proximate carcinogen, N-hydroxy-PhIP.<sup>[8][9]</sup>
- Systemic Distribution & Further Activation: N-hydroxy-PhIP is then circulated to target tissues. In these tissues, Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), perform O-acetylation or O-sulfonation.<sup>[8]</sup> This creates a highly reactive electrophilic nitrenium ion.
- DNA Adduct Formation: The ultimate carcinogen, the nitrenium ion, covalently binds to DNA, primarily at the C8 position of guanine bases. This forms bulky DNA adducts, such as dG-C8-PhIP.<sup>[9][10]</sup>
- Mutation and Initiation: If not repaired by the cell's DNA repair machinery, these adducts can cause transcriptional errors and lead to genetic mutations during DNA replication. These mutations, particularly in critical tumor suppressor genes (e.g., Apc) and oncogenes (e.g.,  $\beta$ -catenin), can provide a cell with a selective growth advantage, thus initiating the process of carcinogenesis.<sup>[6][11]</sup>



[Click to download full resolution via product page](#)

## Comparative Overview of Rodent Models

The choice between rat and mouse models depends largely on the research question and the target organ of interest. Rats, particularly the Fischer 344 (F344) and Sprague-Dawley (SD) strains, are highly susceptible to PhIP-induced colon, prostate, and mammary cancer, making them excellent models for studying these specific malignancies.[\[2\]](#)[\[4\]](#) Mice, while historically considered less susceptible to PhIP-induced colon cancer, are invaluable due to the availability of genetically engineered models that can elucidate the function of specific genes in carcinogenesis.[\[2\]](#)[\[3\]](#)

| Feature             | Rat Models                                                                                                                                                                                                                                                                               | Mouse Models                                                                                                                                                                                                                                        |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Common Strains      | Fischer 344 (F344), Sprague-Dawley (SD), ACI                                                                                                                                                                                                                                             | C57BL/6, BALB/c, Humanized CYP1A (hCYP1A) <a href="#">[12]</a> <a href="#">[13]</a>                                                                                                                                                                 |
| Primary Tumor Sites | Male F344: Colon, Prostate <a href="#">[2]</a> <a href="#">[14]</a> Female SD: Mammary Gland <a href="#">[15]</a> <a href="#">[16]</a>                                                                                                                                                   | C57BL/6: Lymphoma, Liver <a href="#">[7]</a> hCYP1A: Colon (with promoter) <a href="#">[11]</a> <a href="#">[12]</a>                                                                                                                                |
| Advantages          | <ul style="list-style-type: none"><li>- High incidence of tumors in relevant organs (colon, prostate, breast).<a href="#">[2]</a></li><li>- Larger size facilitates tissue sampling.<a href="#">[4]</a></li><li>- Tumor pathology can be similar to humans.<a href="#">[4]</a></li></ul> | <ul style="list-style-type: none"><li>- Availability of transgenic and knockout strains.<a href="#">[3]</a></li><li>- Shorter latency period for some tumor types.</li><li>- "Humanized" mice mimic human metabolism.<a href="#">[12]</a></li></ul> |
| Disadvantages       | <ul style="list-style-type: none"><li>- Longer tumor latency (months to &gt;1 year).<a href="#">[5]</a></li><li>- Fewer genetic manipulation tools compared to mice.</li></ul>                                                                                                           | <ul style="list-style-type: none"><li>- Standard strains are often resistant to colon carcinogenesis.<a href="#">[2]</a></li><li>- Smaller size can limit tissue collection.</li></ul>                                                              |
| Typical PhIP Dose   | 100-400 ppm in diet; 25-100 mg/kg by oral gavage. <a href="#">[5]</a> <a href="#">[17]</a> <a href="#">[18]</a>                                                                                                                                                                          | 50-100 mg/kg by oral gavage (often with a promoter like DSS). <a href="#">[12]</a> <a href="#">[18]</a>                                                                                                                                             |

## Detailed Protocols for PhIP-Induced Carcinogenesis

**Ethical Considerations:** All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be monitored regularly for signs of distress, tumor burden, and overall health, with clear humane endpoints established.[\[19\]](#)

# Protocol 1: PhIP-Induced Mammary & Colon Cancer in Rats

This protocol is adapted for inducing mammary tumors in female Sprague-Dawley rats or colon tumors in male F344 rats.[2][5]

## Materials:

- PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
- Corn oil (or other suitable vehicle)
- Animal diet (powdered for dietary administration, or standard chow for gavage)
- Female Sprague-Dawley or Male Fischer 344 rats (typically 5-6 weeks old at start)[17][20]
- Oral gavage needles (18-gauge, 2-3 inches, ball-tipped)
- Analytical balance, vortex mixer, sonicator

## Procedure (Oral Gavage Method):

- Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
- PhIP Preparation:
  - Causality: PhIP is poorly soluble in water. A vehicle like corn oil is required for stable suspension and consistent dosing.
  - Calculate the total amount of PhIP needed. For a dose of 75 mg/kg for a 200g rat, you need 15 mg of PhIP per rat.
  - Weigh the required PhIP and suspend it in corn oil to a final concentration suitable for the dosing volume (e.g., 15 mg/mL to deliver in a 1 mL volume).
  - Vortex vigorously and sonicate the suspension until it is homogenous. Prepare this suspension fresh before each dosing session.

- Administration:
  - Gently restrain the rat. Ensure proper technique to avoid aspiration into the lungs.
  - Administer the PhIP suspension (e.g., 75 mg/kg body weight) via oral gavage.[\[18\]](#)
  - Dosing frequency can vary. A common protocol involves multiple doses per week for several weeks. For example, dosing 5 times a week for 4 weeks.[\[18\]](#)
  - A control group receiving the vehicle (corn oil) only must be included.
- Monitoring:
  - Monitor animals at least three times weekly.[\[19\]](#) Record body weight, food/water intake, and clinical signs of toxicity.
  - For mammary cancer models, palpate the mammary chains weekly to detect tumor onset, starting around 4-6 weeks after the final dose.
  - Measure tumors with calipers and record dimensions. Humane endpoints should be based on tumor size (e.g., not exceeding 10% of body weight), ulceration, or signs of distress.[\[19\]](#)
- Endpoint & Tissue Collection:
  - The experimental endpoint is typically reached when tumors reach the predetermined size limit or after a set duration (e.g., 52 weeks).[\[21\]](#)
  - Euthanize animals using an approved method (e.g., CO<sub>2</sub> asphyxiation followed by cervical dislocation).
  - Perform a full necropsy. Carefully dissect tumors and target organs (mammary glands, colon, prostate, liver).
  - Fix tissues in 10% neutral buffered formalin for histopathology or snap-freeze in liquid nitrogen for molecular analysis.

#### Procedure (Dietary Administration Method):

- PhIP Diet Preparation:
  - Causality: Dietary administration provides chronic, lower-dose exposure, which may more closely mimic human dietary intake.
  - Calculate the amount of PhIP needed to achieve the desired concentration in the feed (e.g., 100 or 400 ppm).[2][17] 100 ppm = 100 mg of PhIP per kg of diet.
  - Thoroughly mix the PhIP into a small amount of powdered diet, then gradually incorporate it into the total batch to ensure even distribution.
- Administration: Provide the PhIP-containing diet ad libitum for a specified period (e.g., 20 to 52 weeks).[17][21] Ensure the control group receives the same powdered diet without PhIP.
- Monitoring & Endpoint: Follow steps 4 and 5 from the gavage protocol.

## Protocol 2: PhIP/DSS-Induced Colon Cancer in Mice

This model uses a chemical promoter, dextran sodium sulfate (DSS), to induce colitis, which significantly accelerates PhIP-induced colon carcinogenesis. It is particularly effective in humanized CYP1A (hCYP1A) mice, which better mimic human PhIP metabolism.[12][13]

### Materials:

- PhIP
- Sterile water or saline for injection
- Dextran Sodium Sulfate (DSS, 36-50 kDa)
- hCYP1A mice (or other susceptible strain), 6-8 weeks old
- Oral gavage needles
- Drinking water bottles

### Procedure:

- Acclimatization: Acclimate mice for at least one week.

- PhIP Administration (Initiation):
  - Prepare PhIP in sterile water or saline at the desired concentration (e.g., 10 mg/mL).
  - Administer PhIP via oral gavage at a dose of 100 mg/kg.[\[12\]](#) Some protocols use two doses, 3 days apart, to increase tumor incidence.[\[12\]](#)
  - Control groups should include mice receiving vehicle only, DSS only, and PhIP only.
- DSS Administration (Promotion):
  - Causality: DSS induces chemical colitis and mucosal injury. The subsequent regenerative cell proliferation in an environment of PhIP-induced DNA damage dramatically promotes tumor development.[\[11\]](#)[\[13\]](#)
  - One week after the final PhIP dose, provide DSS (e.g., 1.5-2.5% w/v) in the drinking water for 7 consecutive days.[\[11\]](#)
- Monitoring:
  - Monitor mice daily during DSS administration for signs of colitis (weight loss, diarrhea, bloody stool). Be prepared to provide supportive care (e.g., hydration) if severe colitis develops.
  - After the DSS cycle, monitor weight and health weekly.
- Endpoint & Tissue Collection:
  - The endpoint is typically reached 12-20 weeks after DSS administration.
  - Euthanize animals and dissect the entire colon.
  - Flush the colon with PBS, slit it open longitudinally, and examine for tumors under a dissecting microscope.
  - Count and measure all polyps.

- Fix the colon as a "Swiss roll" in 10% neutral buffered formalin for comprehensive histopathological analysis or snap-freeze tumors for molecular studies.[\[22\]](#)

```
// Nodes Acclimate [label="Week -1\\nAnimal Acclimatization"]; PhIP_Dose [label="Week 0\\nPhIP Administration\\n(Initiation via Gavage)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSS_Admin [label="Week 1\\nDSS in Drinking Water\\n(Promotion via Colitis)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Weeks 2-20\\nMonitoring\\n(Weight, Clinical Signs)"]; Endpoint [label="Week ~20\\nEndpoint & Necropsy", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\\n(Histopathology, Molecular)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="##202124"];
```

```
// Edges Acclimate -> PhIP_Dose; PhIP_Dose -> DSS_Admin; DSS_Admin -> Monitor; Monitor -> Endpoint; Endpoint -> Analysis; } dot Figure 2: Experimental workflow for the PhIP/DSS-induced mouse colon cancer model.
```

## Analysis and Endpoint Evaluation

A robust evaluation of PhIP-induced tumors involves multiple layers of analysis to confirm pathology and investigate molecular alterations.

- Gross Pathology: Record the number, size, and location of all visible tumors during necropsy.
- Histopathology: Formalin-fixed, paraffin-embedded tissues should be sectioned and stained with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the sections to classify lesions, ranging from preneoplastic lesions (e.g., aberrant crypt foci (ACF) in the colon, prostatic intraepithelial neoplasia (PIN)) to invasive adenocarcinomas. [\[17\]](#)[\[22\]](#)[\[23\]](#)
- Immunohistochemistry (IHC): IHC is used to assess the expression of key proteins involved in cancer pathways. Common markers include:
  - Proliferation: Ki-67, PCNA
  - Apoptosis: Cleaved Caspase-3, TUNEL assay

- Signaling Pathways:  $\beta$ -catenin (nuclear localization for Wnt activation), p-STAT5 (mammary cancer), Estrogen Receptor  $\alpha$  (ER $\alpha$ ).[\[6\]](#)[\[15\]](#)
- Molecular Analysis: DNA and RNA extracted from frozen tumor tissue can be used to identify the genetic and transcriptomic changes driving carcinogenesis. This includes sequencing key genes like Apc and Ctnnb1 ( $\beta$ -catenin) for mutations or performing broader transcriptomic analysis (e.g., RNA-seq) to identify altered signaling pathways.[\[6\]](#)[\[24\]](#)

## Conclusion

PhIP-induced cancer models in rats and mice are powerful and clinically relevant systems. The choice of species, strain, and protocol must be carefully considered based on the specific scientific objectives. Rat models are exceptionally well-suited for studying organ-specific cancers of the prostate, mammary gland, and colon that are common in humans.[\[2\]](#) Mouse models, especially those with humanized metabolic genes, offer accelerated tumor induction and unparalleled opportunities for genetic dissection of carcinogenic pathways.[\[13\]](#) By applying these detailed protocols and analytical methods, researchers can effectively investigate the mechanisms of dietary carcinogen-induced cancer and accelerate the development of new prevention and treatment strategies.

## References

- Inflammation and Atrophy Precede Prostatic Neoplasia in a PhIP-Induced Rat Model. (n.d.). National Institutes of Health.
- Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in the rat prostate and induction of invasive carcinomas by subsequent treatment with testosterone propionate. (1997). PubMed.
- Metabolic activation and DNA adduct detection of PhIP in dogs, rats, and humans in relation to urinary bladder and colon carcinogenesis. (1997). PubMed.
- Inflammation and atrophy precede prostatic neoplasia in a PhIP-induced rat model. (n.d.). ToxStrategies.
- Proliferation and apoptosis in PhIP-induced rat mammary gland carcinomas with elevated phosphotyrosine-STAT5a. (2000). PubMed.
- Carcinogenesis of the food mutagen PhIP in mice is independent of CYP1A2. (2001). Oxford Academic.
- Inflammation and Atrophy Precede Prostate Neoplasia in PhIP Induced Rat Model. (2006). CORE.
- A cytogenetic footprint for mammary carcinomas induced by PhIP in rats. (2002). PubMed.

- Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. (1994). PubMed.
- Molecular changes in the rat prostate induced by developmental exposure to PhIP. (2008). American Association for Cancer Research.
- Genetic targets of PhIP-induced rat mammary carcinogenesis. (2005). American Association for Cancer Research.
- Genetic analysis of colon tumors induced by a dietary carcinogen PhIP in CYP1A humanized mice: Identification of mutation of  $\beta$ -catenin/Ctnnb1 as the driver gene for the carcinogenesis. (2014). National Institutes of Health.
- Metabolic pathway for PhIP activation and induced mutations. (n.d.). ResearchGate.
- Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP. (2005). National Institutes of Health.
- Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice. (n.d.). PubMed Central.
- Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy... (n.d.). ResearchGate.
- From the Cover: PhIP/DSS-Induced Colon Carcinogenesis in CYP1A-Humanized Mice and the Possible Role of Lgr5+ Stem Cells. (2016). National Institutes of Health.
- Susceptibility of rats to PhIP-induced mammary gland cancer varies with age and is associated with differential gene expression. (2004). American Association for Cancer Research.
- $\delta$ - and  $\gamma$ -Tocopherols Inhibit PhIP/DSS-induced Colon Carcinogenesis by Protection against Early Cellular and DNA Damages. (2016). National Institutes of Health.
- Histopathology of PhIP-induced cancer in the MMR-deficient intestine. (n.d.). ResearchGate.
- Inflammation and atrophy precede prostatic neoplasia in a PhIP-induced rat model. (2006). Europe PMC.
- From the Cover: PhIP/DSS-Induced Colon Carcinogenesis in CYP1A-Humanized Mice and the Possible Role of Lgr5+ Stem Cells. (2016). PubMed.
- The dietary carcinogen PhIP activates p53-dependent DNA damage response in the colon of CYP1A-humanized mice. (n.d.). ResearchGate.
- Carcinogenic risk assessment of MelQx and PhIP in a newborn mouse two-stage tumorigenesis assay. (1998). PubMed.
- The PhIP-induced intestinal tumors in hCYP1A-db/db obese mice. (A)... (n.d.). ResearchGate.
- Dose-dependence of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP) carcinogenicity in rats. (1991). PubMed.
- Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. (n.d.). National Institutes of Health.

- Animal Models Used by PREVENT. (n.d.). Division of Cancer Prevention.
- Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its modulation by a P4501A2 inducer, beta-naphthoflavone, in male F344 rats. (1998). PubMed.
- PHIPing along: Evolution of PHIP as a cancer biomarker and a target for therapy. (2018). National Institutes of Health.
- Why are animals used in cancer research? (n.d.). EARA.
- Spontaneous and Induced Animal Models for Cancer Research. (2022). MDPI.
- Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model. (2024). STAR Protocols.
- Successful hormonal and chemical induction of prostate cancer in a rat model. (2023). Veterinary Research Forum.
- Tumour induction in BALB/c mice for imaging studies: An improved protocol. (2022). National Institutes of Health.
- The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice. (n.d.). National Institutes of Health.
- Protocol for generating lung and liver metastasis in mice using models that bypass intravasation. (2023). ResearchGate.
- Transgenic rat models for mutagenesis and carcinogenesis. (2017). National Institutes of Health.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling human colon cancer in rodents using a food-borne carcinogen, PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transgenic rat models for mutagenesis and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependence of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP) carcinogenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic analysis of colon tumors induced by a dietary carcinogen PhIP in CYP1A humanized mice: Identification of mutation of  $\beta$ -catenin/Ctnnb1 as the driver gene for the carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic activation and DNA adduct detection of PhIP in dogs, rats, and humans in relation to urinary bladder and colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. From the Cover: PhIP/DSS-Induced Colon Carcinogenesis in CYP1A-Humanized Mice and the Possible Role of Lgr5+ Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12.  $\delta$ - and  $\gamma$ -Tocopherols Inhibit PhIP/DSS-induced Colon Carcinogenesis by Protection against Early Cellular and DNA Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From the Cover: PhIP/DSS-Induced Colon Carcinogenesis in CYP1A-Humanized Mice and the Possible Role of Lgr5+ Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inflammation and Atrophy Precede Prostatic Neoplasia in a PhIP-Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proliferation and apoptosis in PhIP-induced rat mammary gland carcinomas with elevated phosphotyrosine-STAT5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A cytogenetic footprint for mammary carcinomas induced by PhIP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inflammation and atrophy precede prostatic neoplasia in a PhIP-induced rat model | ToxStrategies [toxstrategies.com]
- 18. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Induction of apoptosis in colonic epithelium treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its modulation by a P4501A2 inducer, beta-naphthoflavone, in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carcinogenicity of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in the rat prostate and induction of invasive carcinomas by subsequent treatment with testosterone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]

- 23. Inflammation and atrophy precede prostatic neoplasia in a PhIP-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes & Protocols: PhIP-Induced Cancer Models in Rodents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043360#animal-models-of-phip-induced-cancer-rat-mouse]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)